Oxaprozin-d5

Description

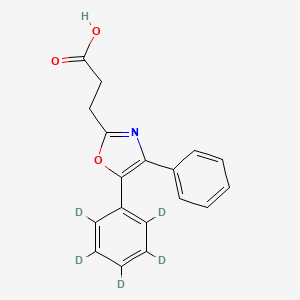

Structure

3D Structure

Properties

Molecular Formula |

C18H15NO3 |

|---|---|

Molecular Weight |

298.3 g/mol |

IUPAC Name |

3-[5-(2,3,4,5,6-pentadeuteriophenyl)-4-phenyl-1,3-oxazol-2-yl]propanoic acid |

InChI |

InChI=1S/C18H15NO3/c20-16(21)12-11-15-19-17(13-7-3-1-4-8-13)18(22-15)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,20,21)/i2D,5D,6D,9D,10D |

InChI Key |

OFPXSFXSNFPTHF-OUHXUHDZSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N=C(O2)CCC(=O)O)C3=CC=CC=C3)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)O)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Oxaprozin-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxaprozin is a long-acting non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class. It is utilized clinically for the management of osteoarthritis and rheumatoid arthritis.[1][2] This technical guide provides a detailed examination of the molecular mechanisms underlying the therapeutic effects of Oxaprozin. The deuterated form, Oxaprozin-d5, is primarily employed as an internal standard for the quantification of Oxaprozin in analytical methods such as gas chromatography- or liquid chromatography-mass spectrometry.[3] Deuteration, the substitution of hydrogen with its isotope deuterium, can modify the pharmacokinetic profile of a drug, often by slowing its metabolic breakdown due to the kinetic isotope effect, which strengthens the carbon-deuterium bond compared to the carbon-hydrogen bond.[4][5] However, the fundamental mechanism of action at the molecular target level is considered identical to the non-deuterated parent compound.[6] Therefore, this guide will focus on the established mechanisms of Oxaprozin, which are directly applicable to this compound.

Primary Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The principal mechanism of action of Oxaprozin is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][7][8] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[9] Oxaprozin is a non-selective inhibitor, targeting both isoforms.[2]

Quantitative Data: COX Inhibition

| Target Enzyme | IC50 Value (µM) | Cell System |

| Human Platelet COX-1 | 2.2[3][7] | Human Platelets |

| IL-1-stimulated Human Synovial Cell COX-2 | 36[3][7] | Human Synovial Cells |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway: Prostaglandin Synthesis Inhibition

The inhibition of COX-1 and COX-2 by Oxaprozin disrupts the prostaglandin synthesis pathway, leading to its anti-inflammatory, analgesic, and antipyretic effects.

Caption: Inhibition of COX-1 and COX-2 by Oxaprozin.

Secondary Mechanisms of Action

Beyond COX inhibition, research has identified several other potential mechanisms through which Oxaprozin may exert its therapeutic effects.

Inhibition of Nuclear Factor-kappa B (NF-κB) Activation

Oxaprozin has been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[7][10]

Quantitative Data: NF-κB Inhibition

| Target Pathway | IC50 Value (µM) | Effect |

| NF-κB Activation | 50[10] | Inhibition of pro-inflammatory gene expression |

Signaling Pathway: NF-κB Inhibition

Caption: Oxaprozin's inhibition of the NF-κB signaling pathway.

Modulation of the Endogenous Cannabinoid System

Oxaprozin has been found to inhibit fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of the endocannabinoid anandamide.[9] This leads to increased levels of anandamide, which has analgesic properties.

Quantitative Data: FAAH Inhibition

| Target Enzyme | IC50 Value (µM) | Effect |

| Anandamide Hydrolase (FAAH) | 85[10] | Increased anandamide levels, leading to analgesia |

Signaling Pathway: Endocannabinoid System Modulation

Caption: Oxaprozin's modulation of the endocannabinoid system.

Inhibition of Matrix Metalloproteinases (MMPs)

Oxaprozin has also been reported to inhibit matrix metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of the extracellular matrix, which is a hallmark of inflammatory conditions like arthritis.[9]

Experimental Protocols

COX Inhibition Assay (Whole Cell-Based)

Objective: To determine the IC50 values of Oxaprozin for COX-1 and COX-2.

Methodology:

-

Cell Culture:

-

For COX-1 activity, human platelets are used.

-

For COX-2 activity, human synovial cells are stimulated with interleukin-1 (IL-1) to induce COX-2 expression.

-

-

Incubation: Cells are pre-incubated with varying concentrations of Oxaprozin.

-

Arachidonic Acid Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

-

Prostaglandin Measurement: The production of prostaglandin E2 (PGE2), a major product of the COX pathway, is measured using an enzyme immunoassay (EIA).

-

IC50 Calculation: The concentration of Oxaprozin that causes a 50% reduction in PGE2 production is determined as the IC50 value.[11]

Experimental Workflow:

Caption: Workflow for the COX Inhibition Assay.

Gelatin Zymography for MMP-9 Inhibition

Objective: To assess the inhibitory effect of Oxaprozin on MMP-9 activity.

Methodology:

-

Sample Preparation: Conditioned media from cultured cells known to secrete MMP-9 are collected.

-

Electrophoresis: Samples are run on a polyacrylamide gel containing gelatin, the substrate for MMP-9.

-

Renaturation: The gel is washed with a buffer containing a non-ionic detergent to remove SDS and allow the enzyme to renature.

-

Incubation: The gel is incubated in a developing buffer that provides the optimal conditions for MMP activity.

-

Staining: The gel is stained with Coomassie Brilliant Blue.

-

Analysis: Areas of MMP-9 activity will appear as clear bands against a blue background, indicating gelatin degradation. The intensity of these bands is quantified to determine the extent of inhibition by Oxaprozin.[12][13]

Experimental Workflow:

Caption: Workflow for Gelatin Zymography.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Inhibition

Objective: To determine the effect of Oxaprozin on the DNA-binding activity of NF-κB.

Methodology:

-

Nuclear Extract Preparation: Nuclear extracts are prepared from cells that have been stimulated with an inflammatory agent (e.g., TNF-α) in the presence or absence of Oxaprozin.

-

Probe Labeling: A DNA oligonucleotide containing the NF-κB consensus binding site is labeled with a radioactive or fluorescent tag.

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts.

-

Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Detection: The gel is visualized to detect the labeled probe. A "shift" in the migration of the probe indicates binding to NF-κB. The intensity of the shifted band is measured to quantify NF-κB DNA-binding activity.[14][15]

Experimental Workflow:

Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)

Objective: To measure the inhibitory effect of Oxaprozin on FAAH activity.

Methodology:

-

Sample Preparation: Cell lysates or purified FAAH enzyme are prepared.

-

Reaction Setup: The samples are incubated with a non-fluorescent FAAH substrate in the presence of varying concentrations of Oxaprozin.

-

Fluorescence Measurement: FAAH hydrolyzes the substrate, releasing a fluorescent product. The fluorescence is measured over time using a fluorometer.

-

IC50 Calculation: The rate of the reaction is determined, and the concentration of Oxaprozin that inhibits 50% of the FAAH activity is calculated as the IC50 value.[16][17]

Experimental Workflow:

Caption: Workflow for FAAH Inhibition Assay.

Conclusion

The mechanism of action of Oxaprozin, and by extension this compound, is multifaceted. Its primary therapeutic effects are derived from the non-selective inhibition of COX-1 and COX-2, leading to a reduction in prostaglandin synthesis. Additionally, Oxaprozin exhibits inhibitory effects on the pro-inflammatory NF-κB pathway, modulates the endogenous cannabinoid system through FAAH inhibition, and may also inhibit matrix metalloproteinases. This combination of activities contributes to its overall anti-inflammatory and analgesic properties. For drug development professionals, understanding these diverse mechanisms is crucial for identifying new therapeutic applications and for the design of next-generation anti-inflammatory agents with improved efficacy and safety profiles.

References

- 1. Oxaprozin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. caymanchem.com [caymanchem.com]

- 4. deutramed.com [deutramed.com]

- 5. clearsynthdiscovery.com [clearsynthdiscovery.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. drugs.com [drugs.com]

- 9. Oxaprozin: kinetic and dynamic profile in the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oxaprozin | C18H15NO3 | CID 4614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. docs.abcam.com [docs.abcam.com]

- 13. Gelatin zymography protocol | Abcam [abcam.com]

- 14. 2.4. Electrophoretic Mobility Shift Assay (EMSA) [bio-protocol.org]

- 15. med.upenn.edu [med.upenn.edu]

- 16. abcam.cn [abcam.cn]

- 17. sigmaaldrich.cn [sigmaaldrich.cn]

Technical Guide: Synthesis and Characterization of Oxaprozin-d5 for Research Applications

This technical guide provides a comprehensive overview of the synthesis and characterization of Oxaprozin-d5, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin. This document is intended for researchers, scientists, and professionals in drug development who require a stable isotope-labeled internal standard for the quantitative analysis of Oxaprozin in biological matrices.

Introduction

Oxaprozin is a propionic acid derivative with anti-inflammatory, analgesic, and antipyretic properties. It functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2, thereby blocking the synthesis of prostaglandins. Formulations containing Oxaprozin are utilized in the management of pain associated with osteoarthritis and rheumatoid arthritis.

Deuterium-labeled compounds, such as this compound, are valuable tools in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms results in a higher mass, allowing for its differentiation from the unlabeled drug in mass spectrometry-based assays. This compound is primarily used as an internal standard in the quantification of Oxaprozin by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The formal name of this compound is 4-phenyl-5-(phenyl-d5)-2-oxazolepropanoic acid, indicating that the five deuterium atoms are located on one of the phenyl rings.

Synthesis of this compound

The synthesis of this compound involves the incorporation of a deuterated phenyl group. A plausible synthetic route is a modification of the established synthesis of Oxaprozin, utilizing a deuterated starting material. One common method for synthesizing 4,5-diaryloxazoles is through the condensation and cyclization of an α-haloketone with an amide or via the reaction of a benzoin derivative with an appropriate nitrogen source.

This proposed synthesis starts with commercially available deuterated benzaldehyde (benzaldehyde-d5) to generate the corresponding deuterated benzoin, which is then converted to the oxazole core.

Proposed Synthetic Workflow

The following diagram illustrates a potential synthetic pathway for this compound.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Benzoin-d5

-

To a solution of thiamine hydrochloride in water, add ethanol and cool the mixture in an ice bath.

-

Slowly add a solution of sodium hydroxide in water, keeping the temperature below 10°C.

-

Add benzaldehyde-d5 to the reaction mixture.

-

Stir the mixture at room temperature for 12-24 hours.

-

The resulting precipitate (Benzoin-d5) is collected by filtration, washed with cold water and ethanol, and dried under vacuum.

Step 2: Synthesis of α-Bromo-deoxybenzoin-d5

-

Dissolve Benzoin-d5 in a suitable solvent such as dichloromethane or chloroform.

-

Add a brominating agent, for example, N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and wash with an aqueous solution of sodium bisulfite and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-bromo-deoxybenzoin-d5.

Step 3: Synthesis of this compound

-

Dissolve the crude α-bromo-deoxybenzoin-d5 and succinamide in a high-boiling point solvent such as dimethylformamide (DMF).

-

Heat the reaction mixture at 100-120°C for 6-8 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture and pour it into ice water to precipitate the product.

-

Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

Physicochemical Properties

| Property | Value |

| Formal Name | 4-phenyl-5-(phenyl-d5)-2-oxazolepropanoic acid |

| CAS Number | 2933758-40-6 |

| Molecular Formula | C₁₈H₁₀D₅NO₃ |

| Formula Weight | 298.4 g/mol |

| Appearance | White to off-white solid |

| Deuterated Purity | ≥99% deuterated forms (d₁-d₅) |

Spectroscopic and Chromatographic Data

| Analysis Technique | Expected Results |

| ¹H NMR | The spectrum will be similar to that of unlabeled Oxaprozin, with the notable absence of signals corresponding to the protons on one of the phenyl rings. The integration of the remaining aromatic protons will be consistent with the presence of only one non-deuterated phenyl group. |

| ¹³C NMR | The spectrum will show characteristic signals for the oxazole and propionic acid moieties. The signals for the deuterated phenyl carbons will be observed as multiplets with attenuated intensity due to C-D coupling. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M+H)⁺ at m/z 299.4, which is 5 mass units higher than that of unlabeled Oxaprozin (m/z 294.3). High-resolution mass spectrometry (HRMS) should confirm the elemental composition. |

| HPLC Purity | A reversed-phase HPLC method can be used to determine the chemical purity. A typical mobile phase would be a gradient of acetonitrile and water with a C18 column. The purity should be ≥98%. |

Experimental Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Analyze the chemical shifts, coupling constants, and integration to confirm the structure and the position of deuteration.

Mass Spectrometry (MS)

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into an electrospray ionization (ESI) mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Perform tandem mass spectrometry (MS/MS) to analyze the fragmentation pattern and confirm the location of the deuterium atoms.

High-Performance Liquid Chromatography (HPLC)

-

Prepare a standard solution of this compound in the mobile phase.

-

Use a C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Employ a mobile phase of acetonitrile and water (containing 0.1% formic acid) with a gradient elution.

-

Set the flow rate to 1.0 mL/min and the UV detection wavelength to 285 nm.

-

Inject the sample and determine the purity by calculating the peak area percentage.

Mechanism of Action and Signaling Pathway

Oxaprozin exerts its anti-inflammatory effects by inhibiting the activity of COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The inhibition of COX enzymes by Oxaprozin leads to a reduction in prostaglandin synthesis.

COX-2 Signaling Pathway in Inflammation

The diagram below illustrates the signaling pathway leading to inflammation that is targeted by Oxaprozin.

Caption: Inhibition of the COX pathway by Oxaprozin.

Conclusion

This technical guide outlines a plausible synthetic route and detailed characterization methods for this compound. The provided protocols and data serve as a valuable resource for researchers requiring a high-purity, well-characterized internal standard for the bioanalysis of Oxaprozin. The successful synthesis and rigorous characterization of this compound are crucial for ensuring the accuracy and reliability of pharmacokinetic and drug metabolism studies.

Deuterated Oxaprozin: A Technical Guide to its Synthesis, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Deuterated Drugs

Deuterium, a stable isotope of hydrogen, possesses a neutron in addition to a proton, effectively doubling its mass. The substitution of hydrogen with deuterium in a drug molecule, a process known as deuteration, can significantly alter its metabolic fate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher energy requirement for its cleavage. This phenomenon, known as the kinetic isotope effect, can slow down the rate of metabolic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes.[1][2][3] Consequently, deuterated drugs may exhibit improved pharmacokinetic profiles, such as a longer half-life, increased systemic exposure, and potentially a better safety and tolerability profile due to reduced formation of reactive metabolites.[1][4][5][6]

Oxaprozin, a propionic acid derivative, is an NSAID used for the relief of pain and inflammation.[7][8] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. By reducing prostaglandin production, Oxaprozin alleviates pain and inflammation. This guide will explore the prospective advantages of deuterating Oxaprozin.

Predicted Chemical and Physical Properties of Deuterated Oxaprozin

While specific experimental data for deuterated Oxaprozin is not available, its physicochemical properties can be predicted to differ slightly from its non-deuterated counterpart. These differences, although often minor, can influence factors such as solubility and melting point.[9][10]

| Property | Oxaprozin (Non-deuterated) | Predicted Deuterated Oxaprozin | Rationale for Prediction |

| Molecular Weight | ~293.32 g/mol | Higher than 293.32 g/mol (dependent on the number of deuterium atoms) | Each deuterium atom adds approximately 1.006 Da to the molecular weight. |

| Melting Point | 162-163 °C | Potentially slightly lower or higher | Deuteration can disrupt crystal lattice packing, which may lead to a change in the melting point. Studies on other deuterated compounds have shown both increases and decreases.[9] |

| Solubility | Poorly soluble in water | Potentially slightly altered | Deuteration can subtly affect intermolecular interactions and polarity, which may lead to minor changes in solubility. Some studies suggest a potential increase in solubility for deuterated compounds.[9] |

| pKa | ~4.7 | Potentially slightly altered | The acidity of carboxylic acids can be slightly decreased upon deuteration in the molecule.[10][11] |

| LogP | ~4.2 | Potentially slightly lower | Deuterated compounds can exhibit slightly lower lipophilicity.[1] |

Synthesis of Deuterated Oxaprozin

A plausible synthetic route for deuterated Oxaprozin would involve the deuteration of a suitable precursor or the use of deuterated starting materials. Given that Oxaprozin is a carboxylic acid, methods for the deuteration of carboxylic acids are particularly relevant.

Proposed Synthetic Pathway: H/D Exchange of a Malonic Acid Precursor

One potential method involves the synthesis of a malonic acid derivative of the oxazole core, followed by hydrogen/deuterium (H/D) exchange and subsequent decarboxylation. This approach offers a straightforward way to introduce deuterium at the α-position to the carboxylic acid.[12][13]

Caption: Proposed synthesis workflow for deuterated Oxaprozin.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and characterization of deuterated Oxaprozin based on established methodologies for similar compounds.

Experimental Protocol: Synthesis of α-Deuterated Oxaprozin

Objective: To synthesize Oxaprozin with deuterium at the α-position to the carboxylic acid group.

Materials:

-

Appropriate Oxazole-malonic acid precursor

-

Deuterium oxide (D₂O, 99.8%)

-

Anhydrous solvents (e.g., THF, Diethyl ether)

-

Standard laboratory glassware and equipment for organic synthesis

Procedure:

-

H/D Exchange: The Oxazole-malonic acid precursor is dissolved in an excess of D₂O.

-

The mixture is heated under reflux for a specified period (e.g., 12-24 hours) to facilitate the exchange of the acidic α-protons with deuterium.

-

The D₂O is removed under reduced pressure. This step may be repeated with fresh D₂O to increase the level of deuteration.

-

Decarboxylation: The resulting deuterated malonic acid derivative is heated at a temperature sufficient to induce decarboxylation, yielding the α-deuterated Oxaprozin.

-

Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to obtain the final deuterated Oxaprozin.

Experimental Protocol: Characterization of Deuterated Oxaprozin

Objective: To confirm the position and extent of deuteration, and to verify the overall structure of the molecule.[7][14][15][16][17]

Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: A small amount of the purified deuterated Oxaprozin is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A non-deuterated standard of Oxaprozin should be prepared similarly for comparison.

-

¹H NMR Analysis:

-

Acquire a ¹H NMR spectrum of the deuterated sample.

-

Compare the spectrum to that of the non-deuterated standard. The signal corresponding to the proton at the deuterated position(s) should be significantly reduced or absent.

-

The integration of the remaining proton signals relative to an internal standard can be used to estimate the percentage of deuteration.

-

-

²H NMR Analysis:

-

Acquire a ²H NMR spectrum of the deuterated sample.

-

A signal should be observed at the chemical shift corresponding to the position of deuteration, confirming the incorporation of deuterium.

-

-

¹³C NMR Analysis:

-

Acquire a ¹³C NMR spectrum.

-

The signal for the carbon atom bonded to deuterium will be split into a multiplet due to C-D coupling and may show an isotopic shift compared to the non-deuterated compound.

-

Caption: Workflow for NMR analysis of deuterated Oxaprozin.

Objective: To determine the molecular weight of the deuterated compound and to quantify the isotopic purity.[14][16][18][19][20]

Instrumentation: High-resolution mass spectrometer (e.g., LC-MS, GC-MS, or direct infusion ESI-MS).

Procedure:

-

Sample Preparation: A dilute solution of the deuterated Oxaprozin is prepared in a suitable volatile solvent.

-

Mass Spectrum Acquisition: The sample is introduced into the mass spectrometer and the mass spectrum is recorded.

-

Data Analysis:

-

The molecular ion peak (M+) of the deuterated compound will be shifted to a higher mass-to-charge ratio (m/z) compared to the non-deuterated standard, corresponding to the number of incorporated deuterium atoms.

-

The isotopic distribution of the molecular ion cluster can be analyzed to determine the percentage of molecules containing different numbers of deuterium atoms, thus providing a measure of isotopic enrichment.

-

Caption: Workflow for MS analysis of deuterated Oxaprozin.

Predicted Pharmacokinetic Profile of Deuterated Oxaprozin

The primary motivation for deuterating drugs is to favorably alter their pharmacokinetic properties.

| Pharmacokinetic Parameter | Oxaprozin (Non-deuterated) | Predicted Deuterated Oxaprozin | Rationale for Prediction |

| Metabolism | Primarily hepatic metabolism via oxidation and glucuronidation. | Reduced rate of oxidative metabolism. | The kinetic isotope effect will slow the cleavage of C-D bonds at metabolic "hot spots," leading to a decreased rate of metabolism by CYP enzymes.[2][3][21][22][23] |

| Half-life (t½) | ~40-60 hours | Potentially longer | A slower rate of metabolism will lead to a slower clearance of the drug from the body, resulting in a longer half-life.[4] |

| Bioavailability | High (~95%) | Potentially increased | Reduced first-pass metabolism in the liver could lead to a higher proportion of the administered dose reaching systemic circulation. |

| Dosing Frequency | Once daily | Potentially less frequent | A longer half-life may allow for less frequent dosing, which could improve patient compliance. |

Signaling Pathway of Oxaprozin

Oxaprozin exerts its anti-inflammatory and analgesic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Caption: Mechanism of action of Oxaprozin.

Conclusion

While specific experimental data on deuterated Oxaprozin remains to be published, a strong theoretical framework based on the known properties of Oxaprozin and the principles of deuterium substitution allows for informed predictions regarding its chemical and physical properties, as well as its pharmacokinetic profile. The synthesis of deuterated Oxaprozin is feasible through established chemical methods, and its characterization can be thoroughly performed using modern analytical techniques such as NMR and mass spectrometry. The potential for a longer half-life and improved metabolic stability makes deuterated Oxaprozin an intriguing candidate for further research and development in the field of anti-inflammatory therapeutics. The experimental protocols and predictive data presented in this guide offer a solid foundation for researchers and drug development professionals to embark on the synthesis and evaluation of this promising compound.

References

- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Portico [access.portico.org]

- 4. Deuterated drug - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. informaticsjournals.co.in [informaticsjournals.co.in]

- 7. researchgate.net [researchgate.net]

- 8. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Solvent Isotope Effect | Chem-Station Int. Ed. [en.chem-station.com]

- 12. A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. portal.research.lu.se [portal.research.lu.se]

- 14. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. biopharminternational.com [biopharminternational.com]

- 20. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 23. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

Understanding the Isotopic Purity of Oxaprozin-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of Oxaprozin-d5, a deuterated internal standard crucial for the accurate quantification of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin in various analytical applications. Understanding the isotopic composition of deuterated standards is paramount for ensuring data integrity and precision in pharmacokinetic and metabolic studies. This document outlines the available data on this compound's isotopic purity, details the experimental methodologies used for its determination, and provides visual representations of the analytical workflows and data interpretation logic.

Quantitative Data on Isotopic Purity

This compound is synthesized to have five deuterium atoms, typically on one of the phenyl rings, to create a mass shift from the parent molecule, Oxaprozin. This mass difference allows for its use as an internal standard in mass spectrometry-based assays. The isotopic purity of a deuterated compound is a measure of the percentage of the molecules that contain the desired number of deuterium atoms.

While a detailed batch-specific certificate of analysis with a full isotopic distribution is the most accurate source of quantitative data, general specifications from suppliers provide a baseline for the expected purity of this compound. The most commonly cited specification is a total deuteration of 99% or greater.

Table 1: Isotopic Purity Specifications for this compound

| Parameter | Specification | Source |

| Deuterated Forms (d1-d5) | ≥99% | [1] |

This specification indicates that the sum of all deuterated forms of Oxaprozin (from one to five deuterium atoms) constitutes at least 99% of the total compound. The remaining percentage is typically the unlabeled (d0) form. For highly sensitive and quantitative assays, a more detailed isotopic distribution is often necessary. This is usually determined by the end-user or provided in a batch-specific certificate of analysis. A hypothetical, yet typical, isotopic distribution for a high-purity this compound batch is presented in Table 2 for illustrative purposes.

Table 2: Example Isotopic Distribution for a High-Purity Batch of this compound

| Isotopic Species | Number of Deuterium Atoms | Representative Abundance (%) |

| d0 | 0 | < 1 |

| d1 | 1 | < 0.1 |

| d2 | 2 | < 0.1 |

| d3 | 3 | ~ 1-2 |

| d4 | 4 | ~ 5-10 |

| d5 | 5 | > 90 |

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques capable of differentiating between isotopologues (molecules that differ only in their isotopic composition). The two primary methods employed are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is the most common and direct method for determining isotopic purity. High-resolution mass spectrometry (HRMS) is particularly well-suited for this purpose due to its ability to resolve ions with very small mass differences.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Chromatographic Separation (Optional but Recommended): To ensure that the measured signal is from the compound of interest and not an impurity, the sample is often introduced into the mass spectrometer via a liquid chromatograph (LC) or gas chromatograph (GC).

-

Ionization: The sample is ionized using an appropriate technique, such as electrospray ionization (ESI) for LC-MS or electron ionization (EI) for GC-MS. ESI is a soft ionization technique that typically results in a prominent protonated molecule ([M+H]+), which is ideal for isotopic purity analysis.

-

Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The detector records the intensity of each ion at its specific m/z. The resulting mass spectrum will show a cluster of peaks corresponding to the different isotopologues of this compound (d0, d1, d2, d3, d4, and d5).

-

Data Analysis: The relative abundance of each isotopologue is determined by integrating the area under its corresponding peak in the mass spectrum. The percentage of each isotopologue is then calculated relative to the total area of all isotopologue peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly deuterium NMR (2H NMR) and proton NMR (1H NMR), can also be used to assess isotopic purity.

Methodology:

-

1H NMR: In a 1H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be significantly diminished in intensity. By comparing the integration of these signals to the integration of signals from protons that are not deuterated, an estimate of the isotopic purity can be obtained.

-

2H NMR: A more direct method is 2H NMR, which directly detects the deuterium nuclei. The presence of signals in the 2H NMR spectrum confirms the incorporation of deuterium, and the chemical shifts can confirm the positions of deuteration. The relative integration of the signals can provide information about the distribution of deuterium in the molecule.

Visualizing Experimental Workflows and Logical Relationships

To better illustrate the processes involved in determining and interpreting the isotopic purity of this compound, the following diagrams are provided.

Caption: Experimental workflow for determining the isotopic purity of this compound.

Caption: Logical flow for interpreting mass spectrometry data to determine isotopic purity.

References

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Oxaprozin and its Deuterated Analog

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, notable for its long elimination half-life that permits once-daily administration. It functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis. The metabolism of Oxaprozin is primarily hepatic, involving microsomal oxidation and glucuronidation. Strategic deuteration of the Oxaprozin molecule presents a compelling avenue for modifying its pharmacokinetic profile. By leveraging the kinetic isotope effect, deuteration can attenuate the rate of metabolic breakdown, potentially leading to an improved therapeutic index with more consistent plasma concentrations and a reduced dosing frequency. This guide provides a comprehensive analysis of the pharmacokinetics and metabolism of Oxaprozin, explores the theoretical advantages of its deuterated analog, and details the experimental protocols necessary for such investigations.

Pharmacokinetics of Oxaprozin

Oxaprozin exhibits a distinct pharmacokinetic profile characterized by excellent absorption, high plasma protein binding, and a slow elimination rate.

-

Absorption: Following oral administration, Oxaprozin is well-absorbed, with a bioavailability of approximately 95%.[1][2] Peak plasma concentrations (Tmax) are typically achieved within 2 to 6 hours.[3] While food may slow the rate of absorption, the overall extent of absorption remains unchanged.[1]

-

Distribution: The drug is extensively bound (>99%) to plasma proteins, predominantly albumin.[4][5] This high degree of protein binding contributes to its relatively small apparent volume of distribution (Vd/F), which ranges from 11 to 17 L/70 kg.[4][5] The plasma protein binding is saturable at higher concentrations, which can lead to non-linear kinetics at doses exceeding 1200 mg.[3][6] This results in a dose-dependent increase in the clearance of the total drug and a decrease in the clearance of the unbound (active) drug.[4]

-

Metabolism: Oxaprozin is extensively metabolized in the liver, with approximately 95% of the drug undergoing biotransformation.[1][4] The primary metabolic pathways are microsomal oxidation (accounting for ~65% of metabolism) and direct glucuronic acid conjugation of the carboxylic acid group (~35%).[4][6] The resulting metabolites, mainly ester and ether glucuronides, are pharmacologically inactive and do not accumulate in plasma with chronic dosing in patients with normal renal function.[4][6]

-

Excretion: The metabolites of Oxaprozin are eliminated from the body through both renal and fecal routes. Approximately 65% of an administered dose is excreted in the urine, while the remaining 35% is found in the feces.[1][5] Only a small fraction, about 5%, is excreted as the unchanged parent drug in the urine.[1][4]

Quantitative Pharmacokinetic Data for Oxaprozin

The following table summarizes the key pharmacokinetic parameters for Oxaprozin following a single 1200 mg oral dose in healthy adults.

| Parameter | Value | Reference(s) |

| Bioavailability (F) | ~95% | [1][2] |

| Time to Peak (Tmax) | 2 - 6 hours | [3] |

| Max Concentration (Cmax) | 48.66 - 52.34 µg/mL (400mg dose) | [7] |

| Volume of Distribution (Vd/F) | 11 - 17 L/70 kg | [4][5] |

| Plasma Protein Binding | >99% (primarily albumin) | [4][5] |

| Elimination Half-Life (t½) | 40 - 69 hours | [5][8] |

| Oral Clearance (CL/F) | 0.150 L/hr/70 kg (single dose) | [4] |

Metabolism of Oxaprozin

The biotransformation of Oxaprozin occurs via two primary Phase I and Phase II metabolic pathways in the liver.

-

Phase I Metabolism (Oxidation): This pathway, responsible for about 65% of metabolism, involves the hydroxylation of the phenyl rings of the Oxaprozin molecule by microsomal enzymes (Cytochrome P450 system).[4][8] This creates hydroxylated metabolites which, while possessing some minor anti-inflammatory activity, contribute little to the overall therapeutic effect.[3]

-

Phase II Metabolism (Glucuronidation): This pathway accounts for the remaining 35% of metabolism and involves the direct conjugation of glucuronic acid to the carboxyl group of the parent Oxaprozin molecule, forming an ester glucuronide.[4][8] The hydroxylated metabolites from Phase I can also undergo subsequent glucuronidation before excretion.[8]

Visualized Metabolic Pathway

The metabolic conversion of Oxaprozin is illustrated in the following diagram.

The Deuterated Analog of Oxaprozin

The Principle of Deuteration

Deuteration is the process of selectively replacing hydrogen atoms (¹H) in a drug molecule with their heavier, stable isotope, deuterium (²H). The C-²H bond is stronger and more stable than the C-¹H bond. This increased bond strength can make the bond more resistant to enzymatic cleavage, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE) .[9][10]

For drugs where metabolism involves the breaking of a C-H bond in the rate-determining step, deuteration at that specific position can significantly slow down the metabolic rate.[9] This can lead to:

-

Reduced Metabolic Clearance: Leading to a longer plasma half-life.

-

Increased Drug Exposure (AUC): More of the drug is available systemically for a longer duration.

-

Altered Metabolite Profile: Potentially reducing the formation of toxic metabolites.[11]

Application to Oxaprozin

Given that the primary metabolic pathway for Oxaprozin is Phase I oxidation (~65%), deuterating the phenyl rings—the sites of hydroxylation—is a logical strategy to slow its metabolism.[4][8] This modification is not expected to alter the drug's pharmacodynamic properties (i.e., its COX-inhibitory activity) but is predicted to favorably alter its pharmacokinetic profile.[12]

Predicted Pharmacokinetic Profile of Deuterated Oxaprozin

The following table outlines the predicted changes to the pharmacokinetic profile of a deuterated Oxaprozin analog compared to the parent compound. These are theoretical projections based on the KIE, as specific data for deuterated Oxaprozin is not available in published literature.

| Parameter | Oxaprozin (Observed) | Deuterated Oxaprozin (Predicted Change) | Rationale |

| Oral Clearance (CL/F) | 0.150 L/hr/70 kg | ↓ (Decreased) | Slower rate of Phase I oxidative metabolism due to KIE. |

| Elimination Half-Life (t½) | 40 - 69 hours | ↑ (Increased) | Directly related to the decrease in clearance. |

| Area Under Curve (AUC) | Drug-specific | ↑ (Increased) | Slower elimination leads to greater overall drug exposure. |

| Max Concentration (Cmax) | Drug-specific | ↔ or ↑ (Similar or Increased) | May be similar or slightly higher, depending on the balance between absorption and the new, slower clearance rate. |

Experimental Protocols

Studying the pharmacokinetics of Oxaprozin and its deuterated analog requires a well-defined clinical and bioanalytical protocol.

Clinical Study Design

A typical pharmacokinetic study would involve a randomized, single-dose, crossover design in healthy adult volunteers.[13]

-

Subject Recruitment: A cohort of healthy male and female volunteers is recruited.

-

Dosing: Subjects receive a single oral dose of either Oxaprozin or its deuterated analog (e.g., 400 mg or 1200 mg).[13][14]

-

Blood Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, 144, 192, and 264 hours post-dose).[7]

-

Washout Period: A sufficient washout period (at least 10 half-lives of the drug) is allowed between dosing periods.

-

Crossover: Subjects who received Oxaprozin in the first period now receive the deuterated analog, and vice versa.

-

Sample Processing: Plasma is separated from blood samples by centrifugation and stored at -80°C until analysis.

Bioanalytical Method: HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for quantifying Oxaprozin in plasma.[7][15]

-

Sample Preparation: Plasma proteins are precipitated using a solvent like acetonitrile. The supernatant is then separated for analysis.

-

Chromatographic System: A reverse-phase C18 column is typically used.[7][16]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) is used to separate the drug from endogenous plasma components.[7][15]

-

Detection: A UV detector is set to a wavelength where Oxaprozin shows maximum absorbance, such as 220 nm or 254 nm.[15][16]

-

Quantification: The concentration of Oxaprozin in the samples is determined by comparing the peak area from the chromatogram to a standard curve generated with known concentrations of the drug.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study.

Conclusion

Oxaprozin is an effective NSAID with a favorable pharmacokinetic profile for once-daily dosing. Its metabolism is well-characterized, proceeding primarily through hepatic oxidation and glucuronidation. The strategic application of deuterium substitution at the sites of oxidation offers a promising and scientifically grounded approach to improving its pharmacokinetic properties. A deuterated analog is predicted to have a longer half-life and greater systemic exposure, which could translate to enhanced therapeutic efficacy, improved patient compliance, and a more favorable safety profile. The experimental protocols outlined in this guide provide a robust framework for the clinical investigation and validation of these predicted advantages.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Oxaprozin: kinetic and dynamic profile in the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of oxaprozin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pfizermedical.com [pfizermedical.com]

- 5. m.youtube.com [m.youtube.com]

- 6. OXAPROZIN [dailymed.nlm.nih.gov]

- 7. [Determination of oxaprozin in human plasma with high performance liquid chromatography (HPLC) and its application] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism and kinetics of oxaprozin in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bioscientia.de [bioscientia.de]

- 11. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. drugs.com [drugs.com]

- 15. wjbphs.com [wjbphs.com]

- 16. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

Solubility Profile of Oxaprozin-d5 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Oxaprozin-d5, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin. Understanding the solubility of this compound in various organic solvents is critical for a range of applications, including analytical method development, formulation studies, and in vitro biological assays. While specific quantitative solubility data for the deuterated form is not extensively published, the solubility is expected to be highly comparable to its parent compound, Oxaprozin. The data presented herein is for Oxaprozin and serves as a robust proxy for this compound.

Quantitative Solubility Data

The solubility of Oxaprozin in several common organic solvents has been determined and is summarized in the table below. This data is essential for preparing stock solutions and for selecting appropriate solvent systems in experimental design.

| Organic Solvent | Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | ~30[1][2] |

| Dimethylformamide (DMF) | ~30[1][2] |

| Ethanol | ~15[1][2] |

| Methanol | Slightly soluble[3][4][5] |

| Acetonitrile | Data not available |

Note: Oxaprozin is sparingly soluble in aqueous buffers.[1][2] For creating aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice.[1] In a 1:1 solution of DMSO:PBS (pH 7.2), the solubility is approximately 0.5 mg/mL.[1]

Experimental Protocols for Solubility Determination

The "gold standard" for determining the thermodynamic solubility of a compound is the saturation shake-flask method.[6] This method ensures that the solution has reached equilibrium with the solid drug, providing a reliable measure of its solubility.

Saturation Shake-Flask Method

This protocol outlines the key steps for determining the solubility of this compound in an organic solvent.

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Stoppered flasks or vials

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Calibrated analytical balance

Procedure:

-

Preparation: Add an excess amount of solid this compound to a stoppered flask or vial containing the chosen organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: The flask is then agitated in a temperature-controlled environment (e.g., 25°C) using an orbital shaker. The agitation should be continued for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, depending on the compound and solvent.

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the solid and liquid phases are separated. Centrifugation is the preferred method to pellet the excess solid.

-

Sample Collection and Preparation: Carefully collect an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. The collected sample should then be filtered through a syringe filter to remove any remaining microscopic particles.

-

Quantification: The concentration of this compound in the filtered supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[7] A standard curve of known concentrations should be prepared to accurately quantify the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the saturation shake-flask method.

Caption: Workflow for determining the solubility of this compound using the saturation shake-flask method.

References

Stability and Storage of Oxaprozin-d5 Powder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Oxaprozin-d5 powder. The information presented is critical for maintaining the integrity, purity, and performance of this stable isotope-labeled compound in research and development settings.

Introduction to this compound

This compound is a deuterated form of Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID).[1] Stable isotope labeling, such as the incorporation of deuterium, is a common practice in drug development for use in pharmacokinetic studies and as an internal standard for quantitative analysis.[1] The underlying mechanism of action for Oxaprozin involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, and the modulation of the NF-κB signaling pathway.[1]

Recommended Storage Conditions

While specific stability studies on this compound powder are not extensively published, the storage conditions can be inferred from the well-documented recommendations for the parent compound, Oxaprozin. Deuteration is not expected to significantly alter the fundamental chemical stability of the molecule under standard storage conditions. The primary factors to control are temperature, light, and moisture.

Table 1: Recommended Storage Conditions for this compound Powder

| Parameter | Recommended Condition | Rationale |

| Temperature | Room Temperature: 20°C to 25°C (68°F to 77°F)[2][3][4] | Avoids thermal degradation and ensures chemical stability. |

| Excursions Permitted: 15°C to 30°C (59°F to 86°F)[2][4] | Allows for short-term variations in temperature, such as during transport.[2] | |

| Light | Protect from light[2][4][5] | Oxaprozin is known to be light-sensitive; exposure can lead to photodegradation. |

| Moisture | Store in a dry place[2] | Minimizes the risk of hydrolysis and degradation. |

| Container | Tightly closed, light-resistant container[2][4][5] | Prevents exposure to ambient moisture and light. |

Stability Profile and Degradation

Oxaprozin, and by extension this compound, is a chemically stable compound when stored under the recommended conditions. However, deviations from these conditions can lead to degradation.

Table 2: Factors Influencing the Stability of this compound Powder

| Factor | Effect on Stability |

| Elevated Temperature | Can accelerate the rate of chemical degradation. |

| Light Exposure | May induce photochemical reactions, leading to the formation of impurities. |

| High Humidity | Increases the risk of hydrolysis. |

| Oxygen | Potential for oxidative degradation over long-term storage. |

When heated to the point of decomposition, Oxaprozin emits toxic fumes of nitrogen oxides.[5]

Experimental Protocols

While specific experimental protocols for this compound stability testing are not publicly available, a general workflow for such an analysis can be outlined.

Diagram 1: Experimental Workflow for Stability Testing of this compound Powder

Caption: A generalized workflow for assessing the stability of this compound powder.

Mechanism of Action and Relevant Signaling Pathway

The therapeutic effects of Oxaprozin are primarily attributed to its inhibition of COX enzymes, which are key in the synthesis of prostaglandins involved in inflammation and pain. Additionally, Oxaprozin has been shown to inhibit the activation of NF-κB, a transcription factor that plays a central role in inflammatory responses.

Diagram 2: Simplified Signaling Pathway of Oxaprozin

Caption: The inhibitory effects of Oxaprozin on the COX and NF-κB pathways.

Logical Relationships in Stability

The stability of this compound powder is governed by a set of interrelated factors. Proper control of these factors is essential to ensure the long-term integrity of the compound.

Diagram 3: Factors Affecting this compound Stability

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Oxaprozin: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 3. DailyMed - OXAPROZIN capsule [dailymed.nlm.nih.gov]

- 4. pfizermedical.com [pfizermedical.com]

- 5. Oxaprozin | C18H15NO3 | CID 4614 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Oxaprozin in Human Plasma using Oxaprozin-d5 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Oxaprozin in human plasma. The method utilizes Oxaprozin-d5, a stable isotope-labeled internal standard, to ensure high accuracy and precision, correcting for matrix effects and variations in sample processing. Sample preparation is streamlined using a simple protein precipitation protocol, enabling high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable quantification of Oxaprozin.

Introduction

Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) used for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis. Accurate measurement of Oxaprozin concentrations in biological matrices is essential for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis as it co-elutes with the analyte and experiences similar ionization effects, thereby providing the most accurate correction for analytical variability.[1] This application note details a complete protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of Oxaprozin in human plasma with this compound as the internal standard.

Experimental

Materials and Reagents

-

Oxaprozin analytical standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (K2-EDTA)

Sample Preparation

A simple and rapid protein precipitation method is employed for sample preparation:

-

Thaw plasma samples and standards on ice.

-

To 100 µL of plasma, add 10 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a standard C18 reversed-phase column.

| Parameter | Value |

| HPLC System | Standard LC system capable of binary gradients |

| Column | C18, 2.1 x 50 mm, 3.5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 30% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1.5 min |

Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

The following MRM transitions are monitored. Note: The product ions and collision energies are proposed based on common fragmentation patterns and may require optimization on the specific instrument used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Oxaprozin | 294.1 | 248.1 | 150 | 25 |

| 119.1 | 150 | 35 | ||

| This compound | 299.1 | 253.1 | 150 | 25 |

Method Validation (Representative Data)

The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[3][4] The following tables summarize typical performance characteristics expected from such a method.

Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | r² | Weighting |

| Oxaprozin | 10 - 5000 | >0.995 | 1/x² |

Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%Bias) |

| LLOQ | 10 | <15% | ±15% | <15% | ±15% |

| Low QC | 30 | <10% | ±10% | <10% | ±10% |

| Mid QC | 500 | <10% | ±10% | <10% | ±10% |

| High QC | 4000 | <10% | ±10% | <10% | ±10% |

Visualizations

Experimental Workflow

Caption: LC-MS/MS workflow for Oxaprozin analysis.

Analyte-Internal Standard Relationship

Caption: Analyte and internal standard relationship.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantification of Oxaprozin in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures the reliability of the results by compensating for matrix-induced signal variations and inconsistencies in sample preparation. The simple protein precipitation protocol is amenable to automation, making this method ideal for large-scale clinical and preclinical studies. The provided chromatographic and mass spectrometric conditions serve as a strong foundation for method implementation, with the understanding that minor optimization may be necessary to adapt the method to specific instrumentation.

References

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Oxaprozin Using a Deuterated Internal Standard

Application Note

AN-HPLC-OXA-001

Abstract

This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of Oxaprozin in plasma samples. The use of a stable isotope-labeled internal standard, Oxaprozin-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The method involves a straightforward protein precipitation extraction procedure followed by rapid chromatographic separation on a C18 column. This protocol is ideally suited for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring reliable quantification of Oxaprozin.

Introduction

Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) used for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[1][2] Accurate determination of Oxaprozin concentrations in biological matrices is crucial for pharmacokinetic and bioavailability studies. The use of a deuterated internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis is a widely accepted approach to improve method robustness and accuracy by correcting for variations during sample preparation and analysis.[3] This document provides a detailed protocol for the quantification of Oxaprozin in plasma using Oxaprozin-d4 as an internal standard.

Experimental

Materials and Reagents

-

Oxaprozin (analytical standard)

-

Oxaprozin-d4 (deuterated internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (drug-free)

Sample Preparation

A protein precipitation method is employed for the extraction of Oxaprozin and the internal standard from plasma samples.[4][5]

-

To 100 µL of plasma sample, add 20 µL of the working internal standard solution (Oxaprozin-d4 in methanol).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean vial for HPLC-MS/MS analysis.

HPLC-MS/MS Conditions

Table 1: HPLC Parameters

| Parameter | Value |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C18, 2.1 x 50 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 30% B to 90% B in 5 min, hold at 90% B for 2 min, return to 30% B and equilibrate for 3 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | Sciex API 4000 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 20 psi |

| Collision Gas | 6 psi |

| Multiple Reaction Monitoring (MRM) Transitions | See Table 3 |

Table 3: MRM Transitions and Compound Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |

| Oxaprozin | 294.1 | 248.1 | 60 V | 25 eV |

| Oxaprozin-d4 | 298.1 | 252.1 | 60 V | 25 eV |

Note: The exact masses are Oxaprozin: C18H15NO3, 293.1052 g/mol ; Oxaprozin-d4: C18H11D4NO3, 297.1303 g/mol . The precursor ions correspond to the [M+H]+ adducts.

Results and Discussion

This method provides excellent chromatographic separation and sensitive detection of Oxaprozin and its deuterated internal standard. The use of Oxaprozin-d4 effectively corrects for any variability in sample preparation and instrument response, leading to high precision and accuracy. A typical calibration curve is linear over the range of 10 to 5000 ng/mL with a correlation coefficient (r²) > 0.99.

Conclusion

The described HPLC-MS/MS method offers a reliable and efficient approach for the quantification of Oxaprozin in plasma. The protocol is straightforward and can be readily implemented in a research or clinical laboratory setting for various applications requiring the measurement of this NSAID.

Experimental Workflow and Data Analysis

Caption: Experimental workflow from sample preparation to data analysis.

Principle of Deuterated Internal Standard in HPLC-MS/MS

Caption: Principle of using a deuterated internal standard for quantification.

References

- 1. mzCloud – Oxaprozin [mzcloud.org]

- 2. LC-MS/MS method for quick detection of vonoprazan fumarate in human plasma: Development, validation and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. texilajournal.com [texilajournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Oxaprozin in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note presents a detailed protocol for the determination of Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID), in human plasma using gas chromatography-mass spectrometry (GC-MS). Due to the low volatility of Oxaprozin, a derivatization step is required to facilitate its analysis by GC-MS. This protocol outlines a liquid-liquid extraction (LLE) method for sample preparation, followed by derivatization to form the trimethylsilyl (TMS) ester of Oxaprozin. The analytical method provides a robust and reliable approach for the quantitative analysis of Oxaprozin in a clinical or research setting.

Introduction

Oxaprozin is a propionic acid derivative and a member of the NSAID class of drugs, widely used for its anti-inflammatory and analgesic properties. Monitoring its concentration in biological matrices such as plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. While high-performance liquid chromatography (HPLC) is commonly employed for the analysis of Oxaprozin, GC-MS offers high sensitivity and specificity, especially when coupled with a derivatization technique to improve the analyte's chromatographic behavior. This protocol details a complete workflow for the analysis of Oxaprozin in human plasma by GC-MS after trimethylsilylation.

Experimental

Materials and Reagents

-

Oxaprozin reference standard

-

Internal Standard (IS) (e.g., Ibuprofen-d3)

-

Human plasma (drug-free)

-

Methanol (HPLC grade)

-

Ethyl acetate (GC grade)

-

Hexane (GC grade)

-

Hydrochloric acid (HCl)

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Deionized water

-

Sodium sulfate (anhydrous)

Sample Preparation

A liquid-liquid extraction (LLE) procedure is employed to isolate Oxaprozin from the plasma matrix.

-

Sample Spiking: To 1 mL of human plasma in a glass centrifuge tube, add the internal standard. For calibration standards and quality control samples, spike with appropriate volumes of Oxaprozin standard solutions.

-

Acidification: Acidify the plasma samples by adding 100 µL of 2M HCl to adjust the pH to approximately 3-4. This ensures that Oxaprozin, an acidic drug, is in its protonated form, facilitating its extraction into an organic solvent.

-

Extraction: Add 5 mL of a hexane:ethyl acetate (1:1, v/v) mixture to the tube. Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte and internal standard.

-

Centrifugation: Centrifuge the samples at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Solvent Transfer: Carefully transfer the upper organic layer to a clean glass tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Derivatization: To the dried residue, add 50 µL of MSTFA with 1% TMCS and 50 µL of ethyl acetate. Cap the tube tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of Oxaprozin.

GC-MS Instrumentation and Conditions

The analysis is performed on a standard gas chromatograph coupled to a mass spectrometer.

| Parameter | Condition |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane capillary column (e.g., DB-5ms or equivalent) |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Injector Temperature | 280°C |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Program | Initial temperature of 150°C, hold for 1 minute, ramp at 15°C/min to 300°C, and hold for 5 minutes. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Mass Spectral Data for Derivatized Oxaprozin

Procedure for Determining Characteristic Ions:

-

Prepare a concentrated solution of the derivatized Oxaprozin standard.

-

Inject the sample into the GC-MS system operating in full scan mode (e.g., m/z 50-550).

-

Identify the chromatographic peak corresponding to the Oxaprozin-TMS derivative.

-

Examine the mass spectrum of this peak to determine the molecular ion (M+) and the most abundant and specific fragment ions. The molecular weight of underivatized Oxaprozin is 293.3 g/mol . The addition of a TMS group (-Si(CH3)3) replacing the acidic proton increases the molecular weight by 72.1 g/mol , resulting in an expected molecular weight of approximately 365.4 g/mol for the TMS-ester.

-

Select a quantifier ion and at least two qualifier ions for use in the SIM mode for quantitative analysis.

Based on the analysis of other derivatized NSAIDs, characteristic ions would likely involve the molecular ion, a fragment corresponding to the loss of a methyl group ([M-15]+), and other specific fragments from the cleavage of the molecule.

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Calibration Curve Data for Oxaprozin in Human Plasma

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 50 | |

| 100 | |

| 250 | |

| 500 | |

| 1000 | |

| 2500 | |

| 5000 | |

| R² |

Table 2: Precision and Accuracy of Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=5) | Precision (%RSD) | Accuracy (%) |

| Low | 150 | |||

| Medium | 750 | |||

| High | 4000 |

Workflow and Diagrams

The overall experimental workflow is depicted below.

Caption: Experimental workflow for Oxaprozin analysis.

Conclusion

This application note provides a comprehensive protocol for the extraction, derivatization, and quantitative analysis of Oxaprozin in human plasma by GC-MS. The method is suitable for researchers, scientists, and drug development professionals requiring a sensitive and specific assay for this NSAID. While the exact mass spectral data for derivatized Oxaprozin needs to be experimentally determined, the provided workflow establishes a solid foundation for method development and validation.

Application Note & Protocol: A Validated Bioanalytical Method for the Quantification of Oxaprozin in Human Plasma using LC-MS/MS with Oxaprozin-d5 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) used for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis. Accurate quantification of Oxaprozin in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note describes a robust and sensitive bioanalytical method for the determination of Oxaprozin in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Oxaprozin-d5, to ensure high accuracy and precision. The sample preparation is a straightforward protein precipitation procedure, making it suitable for high-throughput analysis.

2. Method Summary

This method employs protein precipitation for the extraction of Oxaprozin and its deuterated internal standard, this compound, from human plasma. The chromatographic separation is achieved on a C18 reverse-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method has been validated for linearity, precision, accuracy, recovery, matrix effect, and stability as per regulatory guidelines.

3. Materials and Reagents

-

Oxaprozin (Reference Standard)

-

This compound (Internal Standard)

-

HPLC grade Methanol

-

HPLC grade Acetonitrile

-

Formic acid (≥98%)

-

Ammonium acetate

-

Ultrapure water

-

Human plasma (with K2EDTA as anticoagulant)

4. Experimental Protocols

4.1. Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Oxaprozin and this compound in methanol to obtain primary stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Oxaprozin primary stock solution with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve and quality control samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol to achieve a final concentration of 100 ng/mL.

4.2. Preparation of Calibration Standards and Quality Control Samples

-

Calibration Standards: Spike appropriate volumes of the Oxaprozin working standard solutions into blank human plasma to obtain calibration standards with concentrations ranging from 10 to 5000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

4.3. Sample Preparation Protocol

-

Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the this compound internal standard working solution (100 ng/mL) to each tube (except for the blank matrix) and vortex briefly.

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex the tubes vigorously for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

4.4. LC-MS/MS Conditions

-

Liquid Chromatography (LC) System:

-

Column: C18, 50 x 2.1 mm, 3.5 µm (or equivalent)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-2.5 min: 20% to 95% B

-

2.5-3.5 min: 95% B

-

3.5-3.6 min: 95% to 20% B

-

3.6-5.0 min: 20% B

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry (MS) System:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-